molecular formula C8H16N2 B059664 N-(Pyrrolidin-2-ylmethyl)cyclopropanamine CAS No. 1226215-03-7

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

Cat. No.: B059664
CAS No.: 1226215-03-7
M. Wt: 140.23 g/mol
InChI Key: QVTRSGQKTOVAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine: is an organic compound with the molecular formula C8H16N2 It is a derivative of pyrrolidine and cyclopropanamine, featuring a cyclopropane ring attached to a pyrrolidine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Simpler amines such as N-(Pyrrolidin-2-ylmethyl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic amine with a five-membered ring.

    Cyclopropanamine: A three-membered ring amine.

    N-(Cyclopropylmethyl)pyrrolidine: A compound with a similar structure but different connectivity.

Uniqueness: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in the synthesis of novel compounds with potential therapeutic applications .

Properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTRSGQKTOVAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592615
Record name N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226215-03-7
Record name N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.